1-(6-Bromopyridin-3-yl)propan-1-ol
Overview
Description
1-(6-Bromopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Bromopyridin-3-yl)propan-1-ol can be synthesized through several synthetic routes. One common method involves the bromination of 3-pyridinol followed by a Grignard reaction with propanal. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a Grignard reagent like ethylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: 1-(6-Bromopyridin-3-yl)propan-1-one or 1-(6-Bromopyridin-3-yl)propanal.
Reduction: 1-(6-Pyridin-3-yl)propan-1-ol.
Substitution: 1-(6-Aminopyridin-3-yl)propan-1-ol or 1-(6-Thiopyridin-3-yl)propan-1-ol.
Scientific Research Applications
1-(6-Bromopyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopyridin-2-yl)propan-1-one
- 1-(6-Chloropyridin-3-yl)propan-1-ol
- 1-(6-Fluoropyridin-3-yl)propan-1-ol
Uniqueness
1-(6-Bromopyridin-3-yl)propan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCGHWKWZMLTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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